molecular formula C11H16N2O2 B8756242 Ethyl(1-Methyl-4-piperidylidene)-cyanoacetate

Ethyl(1-Methyl-4-piperidylidene)-cyanoacetate

Cat. No. B8756242
M. Wt: 208.26 g/mol
InChI Key: NDOFFNWLZSYDQP-UHFFFAOYSA-N
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Patent
US04567265

Procedure details

A mixture containing 1.05 g (9.27 mmoles) of 1-methyl-4-piperidone (commercially available: Aldrich Chemical Co., 1.00 mL (9.4 mmoles) of ethyl cyanoacetate, and 148 mg of ammonium acetate in 35 mL of benzene was heated at reflux for 3 hours with continuous azeotropic removal of water by means of a Dean-Stark trap. The product was isolated by cooling the mixture to room temperature, pouring it into 30 mL of 2:1 (v/v) 1M aqueous NaOH:saturated brine, and extraction with ether. The organic extracts were washed with 10% aqueous sodium chloride solution, then were dried over anhydrous sodium sulfate and subsequently filtered. Removal of the ether and benzene by evaporation at reduced pressure afforded 1.46 g (76% yield) of cyanoester 9.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
148 mg
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.[C:9]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])#[N:10].C([O-])(=O)C.[NH4+].[OH-].[Na+]>C1C=CC=CC=1.O>[CH2:15]([O:14][C:12](=[O:13])[C:11](=[C:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1)[C:9]#[N:10])[CH3:16] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
148 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
35 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated
EXTRACTION
Type
EXTRACTION
Details
saturated brine, and extraction with ether
WASH
Type
WASH
Details
The organic extracts were washed with 10% aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
subsequently filtered
CUSTOM
Type
CUSTOM
Details
Removal of the ether and benzene
CUSTOM
Type
CUSTOM
Details
by evaporation at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C#N)=C1CCN(CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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